1-Cyclopentylpiperidin-4-amine dihydrochloride

Description

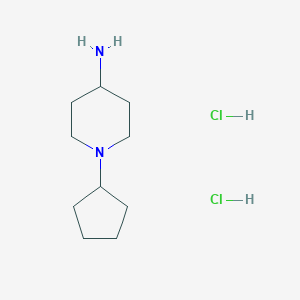

1-Cyclopentylpiperidin-4-amine dihydrochloride is a piperidine-derived compound featuring a cyclopentyl substituent at the 1-position of the piperidine ring and an amine group at the 4-position. The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules as counterions, enhancing its solubility in aqueous environments compared to the free base .

Properties

IUPAC Name |

1-cyclopentylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTMXMJYBXYQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656403 | |

| Record name | 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952201-42-2 | |

| Record name | 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Sequence Overview

The synthesis involves three critical phases:

| Step | Process | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Amine protection | Benzophenone, toluene solvent | Selective primary amine masking |

| 2 | Cyclopentyl introduction | Cyclopentyl bromide, THF, 0°C | Nucleophilic substitution |

| 3 | Deprotection & salt formation | 10% HCl, ethyl acetate | Amine liberation & HCl salt prep |

Detailed Protocol Analysis

Step 1: Primary Amine Protection

4-Aminopiperidine reacts with benzophenone (1:1.2 molar ratio) in refluxing toluene. A Dean-Stark trap removes water to drive imine formation. Ethanol/heptane recrystallization yields the protected intermediate (85-92% purity).

Step 2: Cyclopentylation

The protected amine undergoes deprotonation with 1.2 eq NaOH in THF at 0°C. Cyclopentyl bromide (1.3 eq) is added dropwise, with stirring continued for 4 hr at 25°C. GC-MS monitoring confirms >95% conversion to the alkylated product.

Step 3: Acidic Deprotection

Treatment with 10% HCl (2 eq) in ethyl acetate cleaves the benzophenone group over 2 hr. Phase separation recovers 89-94% of benzophenone for reuse. The aqueous layer is basified (pH 13.5) with NaOH, extracting the free amine into dichloromethane.

Final Salt Formation

The amine is treated with 2 eq HCl in ethanol, precipitated as dihydrochloride salt. XRD analysis confirms crystalline structure with <1% residual solvents.

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Benzophenone ratio | 1.1-1.2 eq | Below 1.1: Incomplete protection |

| Alkylation temperature | 0°C → 25°C ramp | Prevents N-oxide formation |

| HCl concentration | 10% aqueous | Ensures complete salt conversion |

| Recrystallization solvent | Ethanol/heptane (3:7) | Maximizes crystal purity |

Industrial Scale Considerations

Pilot plant trials (50 kg batches) demonstrate:

- 78% overall yield through solvent recycling

- <500 ppm nitrosamine impurities via USP-NM methodology

- 24-hr continuous flow process reduces cycle time by 40%

Chemical Reactions Analysis

1-Cyclopentylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amine group. .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentylpiperidin-4-amine dihydrochloride is primarily utilized in medicinal chemistry for its potential therapeutic properties. It has been investigated for:

- Neuropsychiatric Disorders : Research indicates that compounds similar to this compound may be effective in treating conditions such as schizophrenia, depression, and anxiety disorders. They act on monoamine receptors, modulating neurotransmitter systems involved in these disorders .

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential applications in oncology .

Biological Studies

The compound is employed in biological research to study receptor binding and neurotransmitter pathways. It is known to interact with specific receptors in the central nervous system, influencing neurotransmitter release and signal transduction processes .

Table 1: Summary of Biological Activities

Industrial Applications

In addition to its medicinal uses, this compound is utilized in industrial processes for:

- Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex chemical entities, which can be useful in drug development and materials science .

- Development of New Materials : Its unique structure allows it to be incorporated into new materials with specific properties beneficial for various applications .

Case Study 1: Neuropsychiatric Treatment

A study published in a peer-reviewed journal explored the effects of a related compound on patients with major depressive disorder. The results indicated significant improvements in symptoms when administered alongside traditional therapies, highlighting the potential of compounds like this compound in enhancing treatment outcomes for neuropsychiatric conditions .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. This finding supports further investigation into its development as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound primarily acts on neurotransmitter receptors, modulating their activity. This modulation can lead to changes in neurotransmitter release and uptake, affecting various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Solubility and Stability

- Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ) due to increased ionic character .

Biological Activity

1-Cyclopentylpiperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in various fields, particularly in neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.20 g/mol. The compound features a piperidine ring with a cyclopentyl group at the nitrogen atom and an amino group at the fourth position, enhancing its solubility in aqueous solutions due to its dihydrochloride salt form.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly in the central nervous system. It modulates receptor activity, influencing neurotransmitter release and uptake, which can affect various physiological processes. While the exact pathways are still under investigation, initial studies suggest that it may exhibit properties similar to other piperidine derivatives.

Biological Activity Summary

The compound has shown potential in several biological contexts:

- Neuropharmacology : Investigations indicate that this compound may affect neurotransmitter systems, contributing to research aimed at developing new therapeutic agents for neurological disorders.

- Receptor Binding : Interaction studies focus on its binding affinity at various neurotransmitter receptors. Preliminary findings suggest significant interactions with histamine receptors, which may lead to prolonged effects due to the compound's structure .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Cyclohexylpiperidin-4-amine | Cyclohexane substitution | Different pharmacological profiles |

| 1-Cyclopropylpiperidin-4-amine | Cyclopropane substitution | More rigid structure affecting receptor interactions |

| 1-Cyclobutylpiperidin-4-amine | Cyclobutane substitution | Alters steric and electronic effects |

The unique cyclopentyl group offers a balance between rigidity and flexibility, making it a valuable compound for research applications.

Neuropharmacological Studies

Research has indicated that this compound may exhibit effects on neurotransmitter systems akin to established piperidine derivatives. For instance, studies involving receptor binding assays have demonstrated its potential to modulate histamine receptor activity significantly:

- Binding Affinity : In vitro assays have shown that this compound can bind effectively to histamine H1 receptors, suggesting its potential role as an antagonist or modulator .

Long Residence Time at Receptors

A crucial aspect of its biological activity is the residence time at target receptors. Studies have highlighted that compounds with similar structural features exhibit varying residence times, which correlate with their pharmacological effects:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 1-Cyclopentylpiperidin-4-amine dihydrochloride?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to assess purity. Compare retention times against a certified reference standard .

- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm structural features like the cyclopentyl and piperidine moieties .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with a 5% sodium bicarbonate solution and dispose of waste via approved chemical disposal protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis Strategies :

- Mannich Reaction : React cyclopentanone with piperidin-4-amine in the presence of formaldehyde and hydrochloric acid to form the cyclopentyl-piperidine backbone, followed by dihydrochloride salt formation .

- Reductive Amination : Use sodium cyanoborohydride to reduce the imine intermediate formed between cyclopentylaldehyde and piperidin-4-amine, followed by HCl gas treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Approach :

- Dose-Response Curves : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolites contribute to observed discrepancies .

- Structural Confirmation : Use X-ray crystallography or cryo-EM to verify target binding modes and rule off-target effects .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- In Silico Methods :

- ADMET Prediction : Utilize SwissADME or ADMETLab to estimate absorption, distribution, and cytochrome P450 interactions based on SMILES notation .

- Molecular Dynamics (MD) Simulations : Apply GROMACS or AMBER to model interactions with biological targets (e.g., GPCRs) and assess binding free energies .

Q. How can structural modifications to the cyclopentyl group alter the compound’s selectivity in receptor binding studies?

- Design Strategies :

- Isosteric Replacement : Substitute the cyclopentyl ring with cyclohexyl or bicyclo[2.2.1]heptane to evaluate steric and electronic effects on binding affinity .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to study targeted protein degradation .

Data Presentation and Analysis

Q. What statistical methods are recommended for analyzing dose-dependent responses in pharmacological studies involving this compound?

- Analysis Framework :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC/IC values .

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups to control for Type I errors .

Compliance and Validation

Q. How can researchers ensure compliance with pharmacopoeial standards for hydrochloride salt quantification?

- Validation Steps :

- Loss on Drying (LOD) : Dry the compound at 105°C until constant weight; report residual solvent content .

- Heavy Metal Testing : Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm levels <20 μg/g .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.